7-(Trifluoromethyl)isoquinoline-5-carboxylic acid

Description

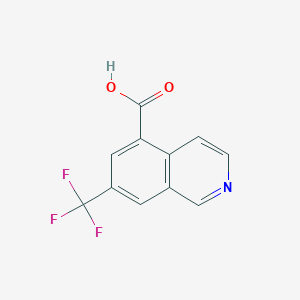

7-(Trifluoromethyl)isoquinoline-5-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with a trifluoromethyl (-CF₃) group at the 7-position and a carboxylic acid (-COOH) group at the 5-position.

Properties

IUPAC Name |

7-(trifluoromethyl)isoquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-6-5-15-2-1-8(6)9(4-7)10(16)17/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHLKRRKRJOPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triflic Acid-Promoted Cyclization

Aromatic carboxylic acids, when subjected to triflic acid (CFSOH), can undergo cyclization with isocyanates to form imide intermediates, as demonstrated in the synthesis of aromatic imides. This method exploits the superelectrophilic activation of carbamic acid anhydrides, directing electrophilic attack to the ortho position (Scheme 1). For this compound, a similar approach could involve:

-

Reacting a trifluoromethyl-substituted arylacetic acid with an isocyanate under triflic acid catalysis.

-

Intramolecular cyclization to form the isoquinoline ring, with the carboxylic acid group directing regioselectivity.

Reaction Conditions :

This method’s efficacy hinges on the stability of the intermediate carbamic acid anhydride and the ability of triflic acid to promote dual protonation, enhancing electrophilicity.

The introduction of the carboxylic acid group at position 5 can be achieved via hydrolysis of a pre-installed nitrile group. This strategy is exemplified in the synthesis of furopyridine carboxylic acids.

Nitrile Hydrolysis Under Basic Conditions

In the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carboxylic acid, a carbonitrile intermediate (Va) was hydrolyzed using aqueous sodium hydroxide, yielding the carboxylic acid derivative (VII) in high purity. Adapting this to the target compound:

-

Introduce a nitrile group at position 5 during isoquinoline ring assembly.

-

Hydrolyze the nitrile to carboxylic acid using KOH or NaOH in aqueous ethanol.

Optimized Conditions :

This method’s scalability is demonstrated in multi-kilogram reactions, achieving >97% purity.

Electrophilic Trifluoromethylation

Introducing the trifluoromethyl group at position 7 requires regioselective functionalization. Directed metallation or halogenation followed by cross-coupling are potential routes.

Directed Ortho-Metalation

Using a carboxylic acid as a directing group, lithiation at the ortho position can enable reaction with trifluoromethylating agents (e.g., CFX). This approach mirrors strategies in furopyridine synthesis.

Challenges :

-

Requires careful control of reaction stoichiometry to avoid over-substitution.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, complexity, and scalability:

| Method | Yield Range | Complexity | Scalability | Key Reference |

|---|---|---|---|---|

| Triflic Acid Cyclization | 60–70% | High | Moderate | |

| Nitrile Hydrolysis | 75–98% | Moderate | High | |

| Ester Saponification | 90–99% | Low | High |

Nitrile hydrolysis and ester saponification emerge as the most scalable and high-yielding approaches, whereas cyclization strategies offer regioselectivity at the cost of complex optimization.

Mechanistic Insights and Reaction Optimization

Role of Superacids in Cyclization

Triflic acid’s dual role as a proton donor and Lewis acid facilitates the formation of diprotonated intermediates, critical for electrophilic aromatic substitution. In model reactions, reducing triflic acid to 2 equivalents resulted in amide byproducts, underscoring the need for excess acid to stabilize reactive species.

Hydrolysis Kinetics

The hydrolysis of nitriles to carboxylic acids proceeds via a two-step mechanism:

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)isoquinoline-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinoline derivatives with modified functional groups.

Reduction: Alcohols, aldehydes, or amines depending on the reducing agent and conditions.

Substitution: Various substituted isoquinoline derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

7-(Trifluoromethyl)isoquinoline-5-carboxylic acid serves as an essential intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making it valuable in pharmaceutical chemistry. This compound is often employed to create derivatives with enhanced pharmacological properties or to facilitate the development of novel materials.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Introduction of Trifluoromethyl Group : Achieved through nucleophilic substitution using reagents like trifluoromethyl iodide.

- Carboxylation : The carboxylic acid group is introduced via carboxylation reactions, often utilizing carbon dioxide under specific conditions.

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can inhibit bacterial enzymes and interfere with cell signaling pathways associated with cancer progression.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial research, it may inhibit the activity of bacterial enzymes, while in cancer research, it may modulate pathways involved in cell growth and survival.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its unique chemical properties allow for the design of drugs targeting specific enzymes or receptors implicated in various diseases. The trifluoromethyl group can enhance the pharmacokinetic profiles of drug candidates by improving their absorption and distribution characteristics .

Industrial Applications

Advanced Materials

Due to its unique chemical properties, this compound is also utilized in developing advanced materials such as polymers and coatings. These materials often exhibit improved thermal stability and chemical resistance, making them suitable for various industrial applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; enhances lipophilicity |

| Biological Activities | Potential antimicrobial and anticancer properties |

| Medicinal Chemistry | Investigated for drug development targeting specific enzymes/receptors |

| Industrial Applications | Used in advanced materials development (polymers, coatings) |

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituent type, position, or ring functionalization:

Key Observations :

- Substituent Position: The 5-carboxylic acid group in the target compound contrasts with 4-carboxylic acid in 5-hydroxyisoquinoline-4-carboxylic acid . Positional differences influence electronic distribution and intermolecular interactions (e.g., hydrogen bonding).

- Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances acidity compared to hydroxyl (-OH) or chloro (-Cl) substituents, as seen in analogs .

- Molecular Weight: The trifluoromethyl group increases molecular weight (~257 g/mol) relative to non-fluorinated analogs (e.g., 173 g/mol for isoquinoline-5-carboxylic acid) .

Physicochemical and Functional Properties

- Acidity : The -CF₃ group (σₚ = 0.54) is more electron-withdrawing than -Cl (σₚ = 0.23) or -OH (σₚ = -0.37), lowering the pKa of the carboxylic acid group in the target compound relative to analogs .

- Solubility: Fluorinated compounds often exhibit lower aqueous solubility than hydroxylated analogs (e.g., 5-hydroxyisoquinoline-4-carboxylic acid) due to increased hydrophobicity .

- Biological Interactions : The trifluoromethyl group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in pharmaceutical analogs (e.g., ’s compound targeting kinase inhibition) .

Biological Activity

7-(Trifluoromethyl)isoquinoline-5-carboxylic acid is a fluorinated derivative of isoquinoline, characterized by a trifluoromethyl group at the 7-position and a carboxylic acid at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group enhances its lipophilicity, which may improve its bioavailability and interaction with biological targets.

- Molecular Formula : C₁₁H₆F₃NO₂

- Molecular Weight : 241.17 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group significantly influences the compound's reactivity and binding affinity, potentially leading to enhanced therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biological pathways, such as those related to cancer cell proliferation and bacterial metabolism.

- Cell Signaling Interference : The compound may disrupt signaling pathways that are crucial for cancer cell survival or microbial growth.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activities. Below is a summary of the observed effects of this compound:

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibitory effects against various bacterial strains | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of enzymes involved in metabolic pathways |

Case Studies

-

Antimicrobial Activity :

- A study evaluated the compound's effect on Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial properties.

-

Anticancer Properties :

- In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

-

Enzyme Interaction Studies :

- Investigations into the compound's interaction with specific kinases revealed that it could act as an inhibitor, leading to reduced phosphorylation of target proteins involved in cell cycle regulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 7-Fluoroisoquinoline-5-carboxylic acid | Fluorine instead of trifluoromethyl | Less lipophilic, potentially lower bioactivity |

| 6-(Trifluoromethyl)isoquinoline-3-carboxylic acid | Trifluoromethyl at position 6 | Different reactivity patterns |

Q & A

Q. What are the recommended synthetic routes for 7-(trifluoromethyl)isoquinoline-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of trifluoromethyl-substituted isoquinoline derivatives typically involves cyclization reactions or transition-metal-catalyzed cross-coupling. For example, trifluoromethyl groups are often introduced via nucleophilic trifluoromethylation using reagents like TMSCF₃ or Cu-mediated methods. Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd or Cu complexes) critically affect yield. Lower temperatures (0–25°C) may reduce side reactions, while anhydrous conditions prevent hydrolysis of intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) is essential to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization includes:

- NMR spectroscopy : Compare ¹H/¹³C/¹⁹F NMR peaks with computational predictions (e.g., DFT) or literature analogs. The trifluoromethyl group typically shows a singlet at ~-60 ppm in ¹⁹F NMR.

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30 v/v) and UV detection at 254 nm. Retention time consistency across batches confirms purity.

- Mass spectrometry (HRMS) : Validate molecular ion [M-H]⁻ or [M+Na]⁺ peaks with theoretical m/z values (±2 ppm).

- Melting point : Compare observed mp (e.g., 287–293°C for related trifluoromethyl compounds) to literature values .

Q. What stability considerations are critical for handling and storing this compound?

The compound is sensitive to moisture and light due to its carboxylic acid and electron-deficient trifluoromethyl groups. Store under inert gas (argon) at -20°C in amber vials. Conduct accelerated stability studies by exposing samples to 40°C/75% RH for 4 weeks and monitoring degradation via HPLC. Degradation products may include decarboxylated or hydrolyzed derivatives .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of trifluoromethyl group introduction in isoquinoline scaffolds?

Regioselectivity challenges arise due to competing electrophilic/nucleophilic pathways. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., amides) to position the trifluoromethyl group at C6.

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to compare activation energies for different substitution pathways.

- Solvent effects : Polar aprotic solvents (e.g., DCE) favor electrophilic substitution, while nonpolar solvents (toluene) may stabilize radical intermediates in photoredox reactions .

Q. How should contradictory solubility data in aqueous vs. organic solvents be resolved?

Discrepancies in solubility (e.g., poor aqueous solubility but high DMSO solubility) require systematic analysis:

- pH-dependent solubility : Titrate the compound in buffers (pH 1–13) and measure solubility via UV-Vis. The carboxylic acid group (pKa ~2.5) will ionize above pH 4, increasing aqueous solubility.

- Co-solvent screening : Test binary mixtures (e.g., PEG-400/water) to identify formulations for biological assays.

- Solid-state analysis : Use XRPD to detect polymorphic forms affecting solubility .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to predict binding affinities. Focus on the trifluoromethyl group’s hydrophobic interactions.

- QSAR modeling : Train models using datasets of isoquinoline derivatives with reported IC₅₀ values. Descriptors like logP, polar surface area, and H-bond acceptors are critical.

- ADMET prediction : Tools like SwissADME estimate permeability (Caco-2), cytochrome P450 inhibition, and bioavailability .

Q. How can researchers validate the compound’s role in enzyme inhibition assays?

- Kinase profiling : Screen against a panel of 50+ kinases at 10 µM. Use ATP-concentration-dependent assays to distinguish competitive vs. non-competitive inhibition.

- IC₅₀ determination : Perform dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine). Fit data to a four-parameter logistic model.

- Off-target effects : Counter-screen against unrelated enzymes (e.g., phosphatases) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.